![molecular formula C19H13ClN2O2S2 B2655189 3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 330202-02-3](/img/structure/B2655189.png)
3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
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Description
3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Chemical Biology and Medicinal Chemistry
For reference:
- Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals .
- Thermo Scientific Chemicals also offers a related compound, 4-Chloro-N-(4-methoxyphenyl)benzamide, with applications in real-time PCR, cloning, and protein biology .
- Crystallographic data for similar compounds can be found in scientific literature .
- Supporting information related to colchicine binding competition assays is available as well .
- The crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide has been studied .
properties
IUPAC Name |
3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S2/c1-24-14-8-4-2-6-11(14)13-10-25-19(21-13)22-18(23)17-16(20)12-7-3-5-9-15(12)26-17/h2-10H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGKMUWKHVOVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
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